molecular formula C13H16O2 B8798508 7-Isopropoxy-3,4-dihydronaphthalen-1(2H)-one

7-Isopropoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B8798508
M. Wt: 204.26 g/mol
InChI Key: AUGWLCKXIKKWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04767776

Procedure details

A suspension of 24.3 g (0.22 mole) of potassium tert-butoxide in 240 ml of dimethyl sulfoxide under a nitrogen atmosphere was stirred and cooled in a cold water bath while a solution of 29.2 g (0.18 mole) of 3,4-dihydro-7-hydroxy-1(2H)-naphthalenone in 400 ml of dimethyl sulfoxide was added dropwise over 45 minutes. The mixture was stirred at room temperature for an additional 45 minutes, and then 23.7 ml (31.0 g; 0.25 mole) of 2-bromopropane was added in one portion. After stirring for an additional 30 hours, the mixture was added to 2.0 kg of ice/water and extracted with dichloromethane (4×300 ml). The combined organic layers were back-washed with water (2×150 ml), dried (anhydrous magnesium sulfate), and evaporated (vacuum) to an oil residue. Flash chromatographic purification (silica gel, dichloromethane elution) of the residue yielded 24.0 g (65% yield) of the analytically pure ether product as an oil, suitable for conversion to the naphthol described in Example 4.
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
29.2 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
23.7 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
2 kg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](C)([O-])[CH3:3].[K+].[OH:7][C:8]1[CH:17]=[C:16]2[C:11]([CH2:12][CH2:13][CH2:14][C:15]2=[O:18])=[CH:10][CH:9]=1.BrC(C)C.C1C=CC2C(=CC=CC=2O)C=1>CS(C)=O>[CH3:1][CH:2]([O:7][C:8]1[CH:17]=[C:16]2[C:11]([CH2:12][CH2:13][CH2:14][C:15]2=[O:18])=[CH:10][CH:9]=1)[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
24.3 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
240 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
29.2 g
Type
reactant
Smiles
OC1=CC=C2CCCC(C2=C1)=O
Name
Quantity
400 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
23.7 mL
Type
reactant
Smiles
BrC(C)C
Step Four
Name
ice water
Quantity
2 kg
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC=2C(C1)=CC=CC2O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 45 minutes
Duration
45 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for an additional 45 minutes
Duration
45 min
STIRRING
Type
STIRRING
Details
After stirring for an additional 30 hours
Duration
30 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (4×300 ml)
WASH
Type
WASH
Details
The combined organic layers were back-washed with water (2×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated (vacuum) to an oil residue
CUSTOM
Type
CUSTOM
Details
Flash chromatographic purification (silica gel, dichloromethane elution) of the residue
CUSTOM
Type
CUSTOM
Details
yielded 24.0 g (65% yield) of the analytically pure ether product as an oil

Outcomes

Product
Name
Type
Smiles
CC(C)OC1=CC=C2CCCC(C2=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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